![molecular formula C21H20O5 B2645271 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-7-(propan-2-yloxy)-4H-chromen-4-one CAS No. 202843-20-7](/img/structure/B2645271.png)
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-7-(propan-2-yloxy)-4H-chromen-4-one
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Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-7-(propan-2-yloxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H20O5 and its molecular weight is 352.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
A study focused on the synthesis of new derivatives related to your compound, evaluating their antibacterial properties against various bacterial species. Molecular docking studies were also carried out to understand their binding mode, particularly looking at their inhibition and selectivity toward CDK2 transferase inhibitor, indicating potential applications in targeting specific biological pathways (Lal, Paliwal, & Bagade, 2018).
Antimicrobial Activity and Cytotoxicity
Another research synthesized novel derivatives and evaluated their antimicrobial activity and cytotoxicity. These compounds showed promising anti-microbial activity against selected Gram-positive and Gram-negative bacterial strains, and some exhibited significant cytotoxicity against cancer cell lines, suggesting potential in antimicrobial and cancer therapy applications (Shankar et al., 2017).
Photochemical Synthesis
Research into the photo-reorganization of related compounds has led to the synthesis of angular pentacyclic compounds. This photochemical study represents a method for synthesizing benzothiophene fused xanthenone derivatives in a single step, highlighting a potential pathway for creating complex organic scaffolds without the need for specific or toxic reagents (Dalal et al., 2017).
Synthesis and Antimicrobial Activity
Further studies have demonstrated the synthesis of novel compounds with significant antibacterial activity. These findings suggest the utility of such compounds in developing new antimicrobial agents, potentially addressing the challenge of antibiotic resistance (Mandala et al., 2013).
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-7-propan-2-yloxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(2)25-15-5-6-16-18(11-15)26-13(3)20(21(16)22)14-4-7-17-19(10-14)24-9-8-23-17/h4-7,10-12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZXMODDPFLALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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